2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-5-3-6(2)12-9(11-5)14-10-13-7(4-17-10)8(15)16/h3-4H,1-2H3,(H,15,16)(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPONPXYCYGCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a pyrimidine derivative. Pyrimidine derivatives have been found to be potential inhibitors of protein kinases, which play a crucial role in cell signaling, growth, and differentiation.
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles. They can be deprotonated quite easily because the conjugated base is stabilized by resonance, allowing them to attack other molecules, such as aldehyde carbon.
Biochemical Analysis
Biochemical Properties
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Cellular Effects
The effects of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking substrate access and catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and gene expression. Additionally, the compound may interact with transcription factors, influencing gene expression patterns and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.
Metabolic Pathways
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, it may affect the tricarboxylic acid cycle and oxidative phosphorylation, further influencing cellular energy balance.
Transport and Distribution
The transport and distribution of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.
Subcellular Localization
The subcellular localization of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus may affect gene expression and cellular responses.
Biological Activity
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C10H10N4O2S
- Molecular Weight : 250.28 g/mol
- CAS Number : 1248908-13-5
The compound primarily acts as a nucleophile , participating in biochemical reactions that influence DNA and RNA synthesis. Its mechanism involves:
- Enzyme Inhibition : It binds to the active sites of various enzymes, inhibiting their activity and subsequently altering metabolic pathways.
- Gene Expression Modulation : The compound influences gene expression related to cell cycle regulation, impacting cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid exhibits:
- Antibacterial Effects : Effective against a range of bacterial strains by disrupting their metabolic processes.
- Antifungal Properties : Inhibits fungal growth through similar mechanisms.
Anticancer Potential
This compound has shown promising results in cancer research:
- Cytotoxicity : Exhibits significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 2 µg/mL in certain studies) .
- Mechanisms : The presence of specific functional groups enhances its interaction with cancer-related proteins, leading to apoptosis in malignant cells.
Anti-inflammatory Effects
Studies suggest that this thiazole derivative can modulate inflammatory pathways:
- Cytokine Regulation : It reduces the production of pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.
Case Studies and Research Findings
Biochemical Interactions
The compound interacts with various biomolecules:
- Enzymatic Interactions : Inhibits enzymes involved in nucleotide synthesis, affecting overall cellular metabolism.
- Cellular Effects : Alters cellular signaling pathways, leading to changes in proliferation rates and apoptosis.
Dosage and Temporal Effects
The biological activity of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid varies significantly with dosage:
- Low Doses : Enhance metabolic activity and promote beneficial cellular functions.
- High Doses : Can lead to cytotoxic effects and organ dysfunction in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure: Replaces the amino-thiazole moiety with a chlorine atom.
- Properties : Molecular formula C₇H₅ClN₂O₂ (CAS 89581-58-8), 100% concentration .
- Key Differences: The chlorine substituent increases electrophilicity, making it reactive in cross-coupling reactions compared to the amino-thiazole group in the parent compound.
4-Amino-N-pyrimidin-2-ylbenzenesulfonamide
Thiazole Ring Modifications
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid
- Structure: Substitutes the pyrimidinyl-amino group with a 3-chlorophenyl ring.
- Properties: Molecular formula C₁₀H₆ClNO₂S, molecular weight 239.67 g/mol, melting point 206–207°C (CAS 845885-82-7) .
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic Acid
Carboxylic Acid Derivatives
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-4-carboxamide
Physicochemical and Functional Comparisons
Table 1: Comparative Data for Selected Compounds
Key Observations:
Solubility : The parent compound’s carboxylic acid group confers higher aqueous solubility than its carboxamide or chlorophenyl analogs.
Reactivity: Chlorine-substituted pyrimidines (e.g., CAS 89581-58-8) are more reactive in nucleophilic aromatic substitution than the amino-thiazole derivative.
Biological Activity : Benzothiazole hybrids (e.g., Example 1 in ) show enhanced target binding due to additional aromatic interactions, whereas the parent compound’s simpler structure may favor pharmacokinetic optimization.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid, and how are intermediates characterized?
- Methodology : A common approach involves condensation reactions between substituted pyrimidine precursors and thiazole derivatives. For example, analogous compounds (e.g., N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine) are synthesized by heating 2-hydrazino-4,6-dimethylpyrimidine with a thiazole-based acid in ethanol under reflux, followed by recrystallization . Key intermediates are characterized via melting point determination, /-NMR, and LCMS to confirm purity (>95%) and structural integrity .
Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and hydrogen-bonding networks. The SHELX program suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, with anisotropic displacement parameters and hydrogen-bonding interactions analyzed using ORTEP for visualization . For example, in related pyrimidine-thiazole hybrids, inter-ring dihedral angles (e.g., 1.9°) and hydrogen-bonded dimer formations are resolved to validate molecular geometry .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent placement) influence bioactivity in enzyme inhibition studies?
- Methodology : Structure-activity relationship (SAR) studies compare derivatives with varying substituents (e.g., methyl, trifluoromethyl) on the pyrimidine and thiazole moieties. For instance, analogs like SirReal2 (a SIRT2 inhibitor) demonstrate that hydrophobic substituents enhance binding affinity by interacting with enzyme pockets . Computational docking (e.g., using AutoDock Vina) paired with in vitro IC assays can quantify these effects, with activity correlated to substituent size and polarity .
Q. How can contradictory solubility or stability data across experimental conditions be resolved?
- Methodology : Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) are addressed via pH-dependent stability assays and co-solvent screening. For example, HPLC-UV monitoring at 254 nm under varying pH (2–12) and temperatures (4–37°C) identifies degradation pathways . Additionally, differential scanning calorimetry (DSC) detects polymorphic transitions that may affect dissolution rates .
Q. What analytical strategies validate purity in complex synthetic mixtures containing this compound?
- Methodology : High-resolution LCMS with electrospray ionization (ESI) and tandem MS/MS fragmentation distinguishes target compounds from byproducts. For example, ESIMS m/z analysis (e.g., 311.1 for a related compound) confirms molecular weight, while chromatographic retention times (e.g., 8.2 min) and diode-array UV spectra (200–400 nm) assess purity (>97%) . Preparative HPLC with C18 columns isolates impurities for structural elucidation via 2D-NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
